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Abstract

(3-lodopropyl)trimethoxysilane is a bifunctional organosilane coupling agent of significant
interest in materials science, surface chemistry, and nanotechnology. Its unique molecular
architecture, featuring a reactive iodopropyl group and a hydrolyzable trimethoxysilyl moiety,
allows for a versatile range of chemical transformations. This guide provides a comprehensive
overview of the structure, reactivity, and practical applications of (3-
lodopropyl)trimethoxysilane, with a focus on quantitative data, detailed experimental
protocols, and visual representations of its reaction mechanisms.

Structure and Properties

(3-lodopropyl)trimethoxysilane, with the chemical formula C6H15103Si, is a colorless to light
yellow liquid.[1] Its structure is characterized by a central silicon atom bonded to three methoxy
groups and a propyl chain terminating in an iodine atom.

Molecular Structure

While a definitive crystal structure with experimentally determined bond lengths and angles for
(3-lodopropyl)trimethoxysilane is not readily available in the public domain, computational
models and spectroscopic data provide valuable insights into its molecular geometry. The
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silicon atom adopts a tetrahedral geometry, typical for silanes. The propyl chain maintains a

flexible conformation.

Table 1: Key Physical and Chemical Properties of (3-lodopropyl)trimethoxysilane

Property

Value

Reference(s)

Chemical Formula

C6H15103Si

[2]

IUPAC Name 3-iodopropyl(trimethoxy)silane [2]
CAS Number 14867-28-8 [1]
Molecular Weight 290.17 g/mol [2]
Density 1.482 g/mL at 20 °C [1]
Boiling Point 79-80 °C at 2 mmHg [1]

Refractive Index (n20/D)

1.473

[1]

SMILES

CO--INVALID-LINK--(OC)OC

[1]3]

InChl

InChl=1S/C6H15I03Si/c1-8-
11(9-2,10-3)6-4-5-7/h4-6H2,1-
3H3

[1](2]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of (3-

lodopropyl)trimethoxysilane.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific spectrum for (3-lodopropyl)trimethoxysilane is not provided in the search

results, data for the closely related (3-lodopropyl)triethoxysilane offers valuable comparative

information. The key proton (*H) and carbon-13 (13C) NMR signals are assigned based on the

molecular structure.

Table 2: Predicted 'H and 3C NMR Chemical Shifts for (3-lodopropyl)trimethoxysilane
(based on analogous compounds)
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Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Si-CH2- ~0.7-0.9 (triplet) ~8-12

-CH2-CHa-l ~1.9-2.1 (quintet) ~28-32

-CHz-1 ~3.2-3.4 (triplet) ~10-14

Si-O-CHs ~3.5-3.6 (singlet) ~50-52

Note: These are predicted values based on the structure and data from analogous compounds.
Actual experimental values may vary.

A study on the related compound, 3-iodopropyltriethoxysilane, showed a clear shift in the
proton signal of the methylene group attached to the halogen from 3.52 ppm (for the chloro-
analog) to 3.22 ppm upon substitution with iodine, reflecting the lower electronegativity of
iodine.[4]

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in (3-
lodopropyl)trimethoxysilane.

Table 3: Characteristic FT-IR Vibrational Frequencies for (3-lodopropyl)trimethoxysilane

Vibrational Mode *Frequency (cm™?) ** Intensity

C-H stretch (alkyl) 2940-2840 Strong

Si-O-C stretch 1190-1000 Strong

Si-C stretch ~800-750 Medium

C-I stretch ~600-500 Medium-Weak

The strong absorption band in the 1190-1000 cm~1 region is characteristic of the Si-O-C
linkage. The C-H stretching vibrations of the propyl chain are observed in the 2940-2840 cm~1
range. The presence of the C-I bond can be identified by its characteristic stretching frequency
in the lower wavenumber region.
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Reactivity

The reactivity of (3-lodopropyl)trimethoxysilane is governed by its two distinct functional
moieties: the iodopropyl group and the trimethoxysilyl group. This dual reactivity allows for
orthogonal chemical modifications, making it a versatile building block in materials synthesis.

Reactivity of the lodopropyl Group

The carbon-iodine bond is relatively weak and highly polarizable, making the terminal iodine
atom an excellent leaving group in nucleophilic substitution reactions. This allows for the facile
introduction of a wide range of functional groups.

GS-Iodopropyl)trimethoxysilan(a

Nucleophile (e.g., R-NHz2, R-SH) SN2 Reaction P Functionalized Silane 1= (Leaving Group)

Click to download full resolution via product page
Caption: Nucleophilic substitution at the iodopropyl group.
Common Nucleophiles:

o Amines (R-NH2): React to form amino-functionalized silanes, which are widely used for
surface modification to introduce positive charges or further coupling points.

e Thiols (R-SH): Form thioether linkages, useful for attaching biomolecules or for “click"
chemistry applications.

o Azides (Ns™): Lead to the formation of azido-functionalized silanes, which are precursors for
triazoles via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or
SPAAC).
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o Carboxylates (R-COO~): Form ester linkages.

Reactivity of the Trimethoxysilyl Group

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the
formation of reactive silanol groups (Si-OH). These silanols can then undergo condensation
with other silanols or with hydroxyl groups on a substrate surface to form stable siloxane (Si-O-
Si) or silyl ether (Si-O-Substrate) bonds, respectively. This process is the basis for its use as a
coupling agent and for the formation of polysiloxane networks.

Hydrolysis Condensation

GS-Iodopropyl)trimethoxysilana 63-Iodopropyl)silanetrioD Gubstrate-OH (e.q., SiIicaD

e || s

E&Iodopropyl)silanetrioD Polysiloxane Network Surface-Bound Silane

Click to download full resolution via product page
Caption: Hydrolysis and condensation of the trimethoxysilyl group.

The rates of hydrolysis and condensation are highly dependent on pH, water concentration,
and the presence of catalysts. Acidic or basic conditions can catalyze these reactions.

Experimental Protocols

The following are representative protocols for common applications of (3-
lodopropyl)trimethoxysilane.
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General Protocol for Surface Functionalization of Silica
Nanoparticles

This protocol describes a general method for grafting (3-lodopropyl)trimethoxysilane onto
the surface of silica nanoparticles.

Materials:

Silica nanoparticles (SiO2)

e (3-lodopropyl)trimethoxysilane

e Anhydrous toluene or ethanol

e Ammonia solution (for basic catalysis, optional)

» Acetic acid (for acidic catalysis, optional)

e Centrifuge

e Ultrasonic bath

Procedure:

» Activation of Silica Nanoparticles (Optional but Recommended):

[¢]

Disperse the silica nanoparticles in a suitable solvent (e.g., ethanol).

o

Treat with an acid (e.g., HCI) or base (e.g., NaOH) solution to ensure a high density of
surface silanol groups.

o

Wash thoroughly with deionized water until the pH is neutral, and then with ethanol.

o

Dry the activated silica nanoparticles under vacuum.

¢ Silanization Reaction:
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o Disperse the activated silica nanoparticles in anhydrous toluene or ethanol in a round-
bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical
concentration is 10 mg/mL.

o Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.

o Add (3-lodopropyl)trimethoxysilane to the suspension. The amount will depend on the
desired surface coverage, typically a 1-5% (v/v) solution.

o If catalysis is desired, add a small amount of ammonia solution (for basic conditions) or
acetic acid (for acidic conditions).

o Heat the reaction mixture to reflux and stir for 12-24 hours under an inert atmosphere
(e.g., nitrogen or argon).

e Washing and Purification:

o Allow the reaction mixture to cool to room temperature.

[e]

Centrifuge the suspension to pellet the functionalized nanoparticles.

o

Discard the supernatant.

[¢]

Resuspend the nanoparticles in fresh anhydrous toluene or ethanol and sonicate briefly.

[¢]

Repeat the centrifugation and washing steps at least three times to remove any unreacted
silane.

e Drying:

o After the final wash, dry the functionalized silica nanoparticles under vacuum at 60-80 °C
for several hours.

Protocol for Nucleophilic Substitution with an Amine

This protocol details the conversion of iodo-functionalized silica nanoparticles to amino-
functionalized nanoparticles.
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Materials:

lodo-functionalized silica nanoparticles (from Protocol 3.1)

Amine (e.g., ethylenediamine, propylamine)

Anhydrous solvent (e.g., dimethylformamide (DMF) or ethanol)

Inert atmosphere (nitrogen or argon)
Procedure:
o Reaction Setup:

o Disperse the iodo-functionalized silica nanoparticles in the chosen anhydrous solvent in a
round-bottom flask under an inert atmosphere.

o Add an excess of the desired amine to the suspension. The excess is crucial to drive the
reaction to completion and to minimize side reactions.

e Reaction:

o Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. The
optimal temperature and time will depend on the specific amine used.

e Washing and Purification:
o Cool the reaction mixture to room temperature.
o Centrifuge the suspension to collect the amino-functionalized nanoparticles.

o Wash the nanopatrticles repeatedly with the reaction solvent and then with a less polar
solvent (e.g., ethanol or dichloromethane) to remove excess amine and any byproducts.

e Drying:

o Dry the final product under vacuum.
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Applications in Research and Development

The versatile reactivity of (3-lodopropyl)trimethoxysilane makes it a valuable tool in various
fields:

o Surface Maodification: It is widely used to functionalize surfaces of glass, silica, and other
metal oxides to alter their properties (e.g., hydrophobicity, biocompatibility) or to provide
anchor points for further chemical modifications.

e Nanoparticle Synthesis: It serves as a precursor for the synthesis of functionalized
nanoparticles with tailored surface chemistries for applications in drug delivery, bio-imaging,
and catalysis.

o Chromatography: It is used to prepare stationary phases for chromatography with specific
functionalities for separating different classes of molecules.

e Bioconjugation: The reactive iodo-group allows for the covalent attachment of biomolecules
such as proteins, peptides, and DNA to surfaces and nanopatrticles.

Conclusion

(3-lodopropyl)trimethoxysilane is a highly versatile and valuable bifunctional molecule for
chemical synthesis and materials science. Its orthogonal reactivity allows for the independent
modification of its organic and inorganic functionalities, enabling the creation of a wide array of
functionalized materials and surfaces. The detailed understanding of its structure and reactivity,
as outlined in this guide, is essential for its effective application in advanced research and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 3-IODOPROPYLTRIMETHOXYSILANE | 14867-28-8 [chemicalbook.com]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b081993?utm_src=pdf-body
https://www.benchchem.com/product/b081993?utm_src=pdf-body
https://www.benchchem.com/product/b081993?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0262055.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b081993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

2. (3-lodopropyl)trimethoxysilane | C6H15103Si | CID 2759373 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. PubChemlLite - (3-iodopropyl)trimethoxysilane (C6H15I03Si) [pubchemlite.lcsb.uni.lu]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to (3-
lodopropyl)trimethoxysilane: Structure and Reactivity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b081993#3-iodopropyl-trimethoxysilane-
structure-and-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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